2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
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Overview
Description
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine derivatives, followed by the reaction with 2-chlorophenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-(4-chloro-3-aminobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide.
Scientific Research Applications
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-3-nitrobenzylidene)(2-chlorophenyl)amine: Shares structural similarities but lacks the hydrazino and oxoacetamide groups.
2-chlorophenyl isocyanate: Used as a precursor in the synthesis of the compound.
Uniqueness
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
765275-02-3 |
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Molecular Formula |
C15H10Cl2N4O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-10-3-1-2-4-12(10)19-14(22)15(23)20-18-8-9-5-6-11(17)13(7-9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+ |
InChI Key |
SHSCDACNKMCLOD-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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